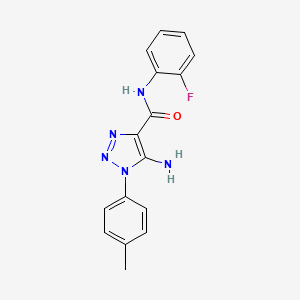

5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with an amino group at position 5, a p-tolyl group at position 1, and a 2-fluorophenyl carboxamide moiety at position 2. This scaffold is part of a broader class of triazole derivatives investigated for their biological activities, particularly in oncology and metabolic regulation.

Properties

IUPAC Name |

5-amino-N-(2-fluorophenyl)-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-10-6-8-11(9-7-10)22-15(18)14(20-21-22)16(23)19-13-5-3-2-4-12(13)17/h2-9H,18H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJRXPGBRUNJKHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Attachment of the Fluorophenyl and Tolyl Groups: These groups can be attached through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

Reduction: Reduction reactions can occur at the triazole ring or the fluorophenyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, acids, bases.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while reduction could produce a hydroxy derivative.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Triazole derivatives, including 5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, have been investigated for their anticancer properties. Research has shown that compounds with the triazole ring can inhibit key enzymes involved in cancer cell proliferation. For instance, derivatives have demonstrated selective inhibition of c-Met kinases, which are implicated in various cancers. A notable candidate derived from this scaffold has shown promising results in preclinical trials for treating metastatic non-small cell lung cancer and renal cell carcinoma .

1.2 Antimicrobial Activity

The triazole moiety is known for its antifungal and antibacterial properties. Compounds similar to this compound have been synthesized and tested against a range of pathogens. Studies indicate that modifications at specific positions on the triazole ring can enhance antimicrobial efficacy .

1.3 Anti-inflammatory and Analgesic Effects

Research has also pointed towards the anti-inflammatory properties of triazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in pain management and inflammatory diseases .

Case Studies

3.1 Case Study on Anticancer Activity

In a study published by MDPI, researchers evaluated the anticancer effects of various triazole derivatives including this compound against different cancer cell lines. Results indicated significant cytotoxicity at low concentrations (IC50 values in micromolar range), suggesting its potential as a lead compound for further development .

3.2 Case Study on Antimicrobial Efficacy

A series of experiments conducted on modified triazoles demonstrated their effectiveness against resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential role in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of 5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Triazole-4-carboxamide derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Key Observations :

- Substituent Effects: Fluorine Positioning: The 2-fluorophenyl group in the target compound may enhance lipophilicity and membrane permeability compared to para-fluorinated analogs (e.g., 4-fluorophenyl in ). Ortho-fluorination can also influence steric interactions in receptor binding.

Pharmacological Profiles

Anticancer Activity :

- The 2,4-dimethoxyphenyl analog (GP = -27.30% against SNB-75 cells) highlights the role of electron-donating groups in enhancing antiproliferative activity .

- The target compound’s p-tolyl group may reduce metabolic degradation compared to halogenated or oxygenated analogs, though its efficacy remains unquantified.

- Enzyme Inhibition: Ethyl 5-amino-1-[4-(6-oxo-4,5-dihydropyridazin-3-yl)phenyl]-1H-1,2,3-triazole-4-carboxylate (B-Raf kinase inhibitor) demonstrates the impact of ester functionalities on kinase selectivity . The carboxamide group in the target compound may favor interactions with proteases or kinases via hydrogen bonding.

Physicochemical Properties

| Property | Target Compound | 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | 5-Amino-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |

|---|---|---|---|

| H-Bond Donors | 2 | 2 | 2 |

| H-Bond Acceptors | 6 | 7 | 5 |

| LogP (Predicted) | ~3.2 | ~2.8 | ~2.5 |

| Solubility (mg/mL) | Low | Moderate | Moderate |

Insights :

- The target compound’s higher LogP (3.2) suggests superior membrane permeability compared to more polar analogs (e.g., dimethoxy derivatives).

- Reduced solubility may necessitate formulation optimization for in vivo studies.

Biological Activity

5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 2-fluoroaniline with p-tolyl hydrazine followed by cyclization reactions to form the triazole ring. Various synthetic pathways have been explored to optimize yield and purity, including microwave-assisted techniques which have shown promise in enhancing reaction efficiency.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . In vitro assays demonstrate that it exhibits selective cytotoxicity against various cancer cell lines. For instance:

- Jurkat cells (a model for leukemia) show a GI50 value of approximately 0.65 μM , indicating potent antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

- The compound has also demonstrated significant effects on solid tumor lines , including renal and melanoma cell lines, with observed cytotoxicity linked to mechanisms such as apoptosis induction and DNA damage .

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Morphological changes such as membrane blebbing and chromatin condensation have been observed in treated cells .

- DNA Damage : The compound appears to induce DNA fragmentation without direct intercalation into DNA, suggesting alternative pathways for inducing cytotoxicity .

- Mitochondrial Dysfunction : There is evidence of reduced mitochondrial membrane potential in affected cells, further supporting its role as an anticancer agent .

Comparative Activity Table

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| Jurkat | 0.65 | Apoptosis induction, DNA damage |

| CAKI-1 (Kidney) | 0.15 | Mitochondrial dysfunction |

| LOX IMVI (Melanoma) | Not specified | Apoptosis induction |

| UO-31 (Renal) | Not specified | DNA fragmentation |

Case Studies

A notable case study involved the evaluation of several triazole derivatives alongside this compound. These derivatives were assessed for their cytotoxic effects across multiple cancer cell lines. The findings indicated that while several compounds exhibited low toxicity towards normal cell lines, the specific compound showed a marked increase in cytotoxicity against malignant cells without significant adverse effects on healthy tissues .

Q & A

Q. What are the established synthetic routes for 5-amino-N-(2-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide?

The compound can be synthesized via a multi-step process involving condensation reactions and cyclization. A common approach includes:

- Step 1 : Condensation of 2-fluoroaniline with 4-methylphenyl isocyanide to form an intermediate carboximidoyl chloride.

- Step 2 : Reaction with sodium azide to form the triazole core, followed by carboxamide functionalization . Optimization may involve adjusting reaction temperatures (e.g., 60–80°C) and solvent systems (e.g., DMF or THF) to improve yields.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (monoclinic system, space group P21/c, unit cell parameters a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å) .

- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions.

- Mass spectrometry (HRMS) : Validates molecular weight (311.31 g/mol) and purity .

Q. What preliminary biological targets have been identified for this compound?

Initial studies suggest inhibitory activity against cyclooxygenase-2 (COX-2) , with IC₅₀ values in low micromolar ranges, making it a candidate for anti-inflammatory research. It also shows potential in cancer cell line assays (e.g., MCF-7 breast cancer) via apoptosis induction .

Advanced Research Questions

Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?

Low solubility (noted in PubChem data) can be mitigated by:

- Co-solvent systems : Use DMSO-water mixtures (≤0.1% DMSO) to maintain biocompatibility.

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the para-tolyl or fluorophenyl moieties to enhance solubility without compromising activity .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How should contradictory data in enzyme inhibition studies be resolved?

Discrepancies in COX-2 inhibition potency across studies may arise from:

- Assay variability : Differences in enzyme sources (recombinant vs. tissue-derived) or detection methods (fluorometric vs. colorimetric).

- Off-target effects : Screen against related enzymes (COX-1, LOX) to assess selectivity via competitive binding assays .

- Structural analogs : Compare with derivatives (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide) to identify substituent-specific activity trends .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2’s active site (e.g., hydrogen bonding with Arg120, hydrophobic packing with Tyr355) .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent to prioritize derivatives for synthesis .

- QSAR models : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups .

Q. What methodologies validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, followed by HPLC-UV analysis to track degradation products.

- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS/MS .

Future Research Directions

Q. What novel therapeutic applications are emerging for this compound?

Beyond COX-2 inhibition, preliminary data suggest:

- Neuroprotection : Modulation of Aβ aggregation in Alzheimer’s models (IC₅₀ ~10 µM) via thioflavin-T assays .

- Antimicrobial activity : Structural analogs (e.g., thiazole derivatives) show broad-spectrum efficacy against S. aureus and E. coli (MIC = 8–16 µg/mL), warranting further exploration .

Q. How can researchers optimize the compound’s pharmacokinetic profile?

- Pro-drug design : Introduce enzymatically cleavable groups (e.g., esters) to enhance oral absorption.

- Metabolic stability : Conduct microsomal assays (human liver microsomes) to identify CYP450-mediated vulnerabilities and guide structural modifications .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.